molecular formula C9H17ClN2O3S B1415226 (4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride CAS No. 2173052-15-6

(4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride

Cat. No.: B1415226
CAS No.: 2173052-15-6
M. Wt: 268.76 g/mol
InChI Key: MWMIKJSVLMKICP-KZYPOYLOSA-N
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Description

(4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a thieno[3,4-b]pyrazine ring system, which is known for its diverse biological activities.

Preparation Methods

The synthesis of (4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride typically involves several key steps:

    Cyclization: This step involves the formation of the thieno[3,4-b]pyrazine ring system through cyclization reactions.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .

Chemical Reactions Analysis

(4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

(4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S.ClH/c1-2-9(12)11-4-3-10-7-5-15(13,14)6-8(7)11;/h7-8,10H,2-6H2,1H3;1H/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMIKJSVLMKICP-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCNC2C1CS(=O)(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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